1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Vue d'ensemble
Description
HG-9-91-01 is an inhibitor of salt-inducible kinases (SIKs; IC50s = 0.92, 6.6, and 9.6 nM for SIK1, SIK2, and SIK3, respectively). It also inhibits Src, Lck, Yes, and BTK, as well as FGF and Ephrin receptors. HG-9-91-01 increases LPS-stimulated IL-10 production and suppresses pro-inflammatory cytokine secretion in bone marrow-derived macrophages. SIK inhibitors, including HG-9-91-01, enhance CREB-dependent gene transcription and IL-10 production in bone marrow-derived dendritic cells, THP-1 cells, and human primary macrophages.
HG-9-91-01 is a potent and highly selective salt-inducible kinase (SIKs) inhibitor for SIK1, SIK2 and SIK3. Inhibition of SIK kinase activity induces an anti-inflammatory phenotype in macrophages.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis and characterization of novel tetrazoles combined with pyrimidine. This process has shown the compound's utility in forming diverse structures, which are integral to genetic content. These compounds have demonstrated significant antimicrobial activity (Bhoge, Magare, & Mohite, 2021).
Antimicrobial and Antifungal Activity
- Research has demonstrated the compound's effectiveness in antimicrobial and antifungal activities. Various derivatives of this compound have shown good activity against bacteria like E. coli and fungi (Bhoge, Magare, & Mohite, 2021).
Antiviral Activity
- The compound has been used in the synthesis of derivatives with potential antiviral activity. Studies have shown moderate to high activities against viruses like hepatitis B virus (HBV), highlighting its potential in antiviral therapies (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Cancer Research
- In cancer research, derivatives of the compound have been explored for their inhibitory effects on cancer cell proliferation. This includes the development of potent inhibitors for targets like Src kinase, highlighting its potential in cancer therapy (Boschelli et al., 2001).
Crystal Structure Analysis
- The compound has been part of crystal structure analysis, which is crucial for understanding its interaction with other molecules. Such studies provide insights into its molecular conformation and potential binding sites for therapeutic purposes (Kang et al., 2015).
Medicinal Chemistry and Drug Design
- It has been instrumental in the field of medicinal chemistry and drug design. Its structure has facilitated the development of new anticancer agents and has been studied for anti-5-lipoxygenase activities, contributing to the discovery of new therapeutic agents (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHRKLITDJEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025699 | |
Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1456858-58-4 | |
Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.